2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
2-(5,6-Dihydroxy-1H-indol-3-yl)-2-oxoacetamide is a chemical compound with a molecular formula of C10H10N2O4. This compound is known for its unique structure, which includes an indole ring substituted with two hydroxyl groups and an oxoacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-dihydroxyindole, which is a key intermediate.
Oxidation: The indole derivative undergoes oxidation to introduce the hydroxyl groups at the 5 and 6 positions.
Acylation: The oxidized product is then subjected to acylation using oxalyl chloride to introduce the oxoacetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinones.
Reduction: Reduction reactions can convert the oxoacetamide group to an amide or amine.
Substitution: The hydroxyl groups on the indole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amides or amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
Scientific Research Applications
2-(5,6-Dihydroxy-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydroxyl groups on the indole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxoacetamide group may also play a role in binding to active sites or interacting with other molecules in biological pathways.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole: A precursor in the synthesis of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide.
Indole-3-acetic acid: Another indole derivative with different functional groups.
2-Oxoindole: A compound with a similar oxo group but lacking the hydroxyl substitutions.
Uniqueness
This compound is unique due to the presence of both hydroxyl and oxoacetamide groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C10H8N2O4/c11-10(16)9(15)5-3-12-6-2-8(14)7(13)1-4(5)6/h1-3,12-14H,(H2,11,16) |
InChI Key |
OAGOHANVFSQANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)NC=C2C(=O)C(=O)N |
Origin of Product |
United States |
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